molecular formula C4H11ClN2O B1288377 2-Amino-N,N-dimethylacetamide hydrochloride CAS No. 72287-77-5

2-Amino-N,N-dimethylacetamide hydrochloride

Cat. No.: B1288377
CAS No.: 72287-77-5
M. Wt: 138.59 g/mol
InChI Key: MXDZKEPRCKHSCM-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylacetamide hydrochloride: is a chemical compound with the molecular formula C4H11ClN2O and a molecular weight of 138.6 g/mol . It is a white to off-white crystalline powder that is soluble in water and commonly used in organic synthesis . This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N,N-dimethylacetamide hydrochloride can be synthesized by reacting N,N-dimethylacetamide with hydrochloric acid . The reaction typically involves dissolving N,N-dimethylacetamide in hydrochloric acid at low temperatures to form the crystalline product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and concentration of reactants to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,N-dimethylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethylacetamide hydrochloride involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile reagent in chemical reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 2-Amino-N,N-dimethylacetamide hydrochloride is unique due to the presence of both the amino and dimethylacetamide groups, which confer distinct reactivity and versatility in various chemical reactions . This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-amino-N,N-dimethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-6(2)4(7)3-5;/h3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZKEPRCKHSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602768
Record name N,N-Dimethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72287-77-5
Record name N,N-Dimethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N,N-dimethylacetamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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